molecular formula C49H33O2P B12912914 9,9'-Spirobi[xanthen]-4-yldi([1,1'-biphenyl]-2-yl)phosphine

9,9'-Spirobi[xanthen]-4-yldi([1,1'-biphenyl]-2-yl)phosphine

Cat. No.: B12912914
M. Wt: 684.8 g/mol
InChI Key: FRLFFZSVUIEWGW-UHFFFAOYSA-N
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Description

9,9’-Spirobi[xanthen]-4-yldi([1,1’-biphenyl]-2-yl)phosphine is a complex organic compound known for its unique structural properties It features a spirobi[xanthen] core with a phosphine group attached to a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-Spirobi[xanthen]-4-yldi([1,1’-biphenyl]-2-yl)phosphine typically involves multi-step organic reactions. One common method includes the formation of the spirobi[xanthen] core followed by the introduction of the biphenyl phosphine group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, oxidative polymerization or Friedel-Crafts polymerization can be employed using mediators like FeCl3 .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

9,9’-Spirobi[xanthen]-4-yldi([1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., H2O2), reducing agents (e.g., LiAlH4), and catalysts (e.g., FeCl3). Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield phosphine oxides, while reduction could result in the formation of phosphine derivatives.

Scientific Research Applications

9,9’-Spirobi[xanthen]-4-yldi([1,1’-biphenyl]-2-yl)phosphine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 9,9’-Spirobi[xanthen]-4-yldi([1,1’-biphenyl]-2-yl)phosphine exerts its effects involves its interaction with specific molecular targets. The phosphine group can coordinate with metal centers, influencing catalytic activity and electronic properties. The spirobi[xanthen] core provides structural rigidity and stability, enhancing the compound’s performance in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9’-Spirobi[xanthen]-4-yldi([1,1’-biphenyl]-2-yl)phosphine stands out due to its unique combination of a spirobi[xanthen] core and a biphenyl phosphine group. This structure imparts distinct electronic and steric properties, making it highly effective in specific applications such as catalysis and material science.

Properties

Molecular Formula

C49H33O2P

Molecular Weight

684.8 g/mol

IUPAC Name

bis(2-phenylphenyl)-(9,9'-spirobi[xanthene]-4-yl)phosphane

InChI

InChI=1S/C49H33O2P/c1-3-18-34(19-4-1)36-22-7-15-31-45(36)52(46-32-16-8-23-37(46)35-20-5-2-6-21-35)47-33-17-27-41-48(47)51-44-30-14-11-26-40(44)49(41)38-24-9-12-28-42(38)50-43-29-13-10-25-39(43)49/h1-33H

InChI Key

FRLFFZSVUIEWGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2P(C3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC6=C5OC7=CC=CC=C7C68C9=CC=CC=C9OC1=CC=CC=C81

Origin of Product

United States

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